molecular formula C15H15ClNO2P B14377377 2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one CAS No. 89410-02-6

2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one

Cat. No.: B14377377
CAS No.: 89410-02-6
M. Wt: 307.71 g/mol
InChI Key: XNGDIKXEHXVMRO-UHFFFAOYSA-N
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Description

2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one is a chemical compound that belongs to the class of oxazaphosphinanes. This compound is characterized by the presence of a phosphorus atom bonded to an oxygen atom, a chlorine atom, and two phenyl groups. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of a phosphorus trichloride derivative with a suitable amine and an alcohol. The reaction conditions often require a base to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: Phosphorus trichloride, aniline (or a substituted aniline), and an alcohol.

    Reaction Conditions: The reaction is carried out in an inert solvent such as toluene or dichloromethane, under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride.

    Procedure: The phosphorus trichloride is added dropwise to a solution of the amine and alcohol in the solvent, with continuous stirring. The mixture is then heated to reflux for several hours.

    Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis is achieved by optimizing the reaction conditions and using high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.

    Reduction Reactions: The compound can be reduced to form phosphines or phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide, using nucleophiles such as sodium azide or potassium thiocyanate.

    Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Conducted using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted oxazaphosphinanes.

    Oxidation Reactions: Formation of phosphine oxides or phosphonates.

    Reduction Reactions: Formation of phosphines or phosphine derivatives.

Scientific Research Applications

2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with nucleophiles and electrophiles. The phosphorus atom, being electrophilic, can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound can also undergo redox reactions, where the oxidation state of phosphorus changes, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-diphenyl-1,3,5-triazine: Another phosphorus-containing compound with similar reactivity but different structural features.

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent, exhibiting different chemical properties due to the presence of methoxy groups.

Uniqueness

2-Chloro-3,6-diphenyl-1,3,2lambda~5~-oxazaphosphinan-2-one is unique due to its oxazaphosphinane ring structure, which imparts distinct reactivity and stability compared to other phosphorus-containing compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry.

Properties

CAS No.

89410-02-6

Molecular Formula

C15H15ClNO2P

Molecular Weight

307.71 g/mol

IUPAC Name

2-chloro-3,6-diphenyl-1,3,2λ5-oxazaphosphinane 2-oxide

InChI

InChI=1S/C15H15ClNO2P/c16-20(18)17(14-9-5-2-6-10-14)12-11-15(19-20)13-7-3-1-4-8-13/h1-10,15H,11-12H2

InChI Key

XNGDIKXEHXVMRO-UHFFFAOYSA-N

Canonical SMILES

C1CN(P(=O)(OC1C2=CC=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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